Tanuxiciclib trihydrochloride
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Overview
Description
Tanuxiciclib trihydrochloride is a cyclin-dependent kinase (CDK) inhibitor. It is primarily used in scientific research to study cell cycle regulation and DNA damage response. The compound has a molecular formula of C15H16Cl3FN6O and a molecular weight of 421.68 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tanuxiciclib trihydrochloride involves multiple steps, including the formation of the core structure and subsequent functionalization. Specific details on the synthetic routes and reaction conditions are proprietary and not widely disclosed in public literature .
Industrial Production Methods: Industrial production methods for this compound are also not extensively documented. Typically, such compounds are produced in specialized facilities with stringent quality control measures to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Tanuxiciclib trihydrochloride primarily undergoes substitution reactions due to the presence of functional groups that can be replaced under specific conditions. It may also participate in oxidation and reduction reactions, although these are less common .
Common Reagents and Conditions: Common reagents used in reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The specific conditions depend on the desired reaction and product .
Major Products Formed: The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various derivatives with different functional groups .
Scientific Research Applications
Tanuxiciclib trihydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as a CDK inhibitor, which makes it valuable for studying cell cycle regulation and DNA damage response. It has potential therapeutic applications in cancer treatment due to its ability to inhibit cell proliferation .
Mechanism of Action
Tanuxiciclib trihydrochloride exerts its effects by inhibiting cyclin-dependent kinases, which are crucial for cell cycle progression. By binding to the active site of these kinases, it prevents their activation and subsequent phosphorylation of target proteins. This inhibition disrupts the cell cycle, leading to cell cycle arrest and potentially cell death .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Tanuxiciclib trihydrochloride include other CDK inhibitors such as Palbociclib, Ribociclib, and Abemaciclib. These compounds also target cyclin-dependent kinases but may differ in their specificity, potency, and pharmacokinetic properties .
Uniqueness: this compound is unique due to its specific chemical structure and its ability to inhibit a broad range of CDKs. This broad-spectrum inhibition makes it a valuable tool for studying various aspects of cell cycle regulation and DNA damage response .
Properties
Molecular Formula |
C15H16Cl3FN6O |
---|---|
Molecular Weight |
421.7 g/mol |
IUPAC Name |
6-(2-amino-3-fluoropyridin-4-yl)-2-(2-amino-6-methylpyrimidin-4-yl)pyridin-3-ol;trihydrochloride |
InChI |
InChI=1S/C15H13FN6O.3ClH/c1-7-6-10(22-15(18)20-7)13-11(23)3-2-9(21-13)8-4-5-19-14(17)12(8)16;;;/h2-6,23H,1H3,(H2,17,19)(H2,18,20,22);3*1H |
InChI Key |
VRWBURQQJPINMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=C(C=CC(=N2)C3=C(C(=NC=C3)N)F)O.Cl.Cl.Cl |
Origin of Product |
United States |
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